2-(4-benzoyl-1-piperazinyl)-N-(2-phenylphenyl)propanamide
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Overview
Description
2-(4-benzoyl-1-piperazinyl)-N-(2-phenylphenyl)propanamide is a member of biphenyls.
Scientific Research Applications
Synthesis and Thermal Behavior
Krzyżak, Szczęśniak-Sięga, and Malinka (2013) synthesized a series of compounds structurally related to 2-(4-benzoyl-1-piperazinyl)-N-(2-phenylphenyl)propanamide. These compounds showed dynamic proton transfer between tautomeric forms, suggesting potential in material science for their unique thermal properties (Krzyżak et al., 2013).
Antibacterial Activity
A study by Hussain et al. (2018) explored the antibacterial activity of derivatives including elements similar to this compound. These compounds exhibited good antibacterial activity against various bacterial strains, indicating their potential as new drug candidates (Hussain et al., 2018).
Tyrosinase and Melanin Inhibition
Raza et al. (2019) synthesized N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which showed potential as tyrosinase and melanin inhibitors. This suggests applications in skin depigmentation treatments (Raza et al., 2019).
Potential in Alzheimer's Disease Treatment
Hussain et al. (2016) synthesized compounds with structural similarities to this compound, showing potential as therapeutic agents for Alzheimer's disease due to their butyrylcholinesterase enzyme inhibition activity (Hussain et al., 2016).
Antimicrobial and Antiacetylcholinesterase Activity
Rao et al. (2019) synthesized N-2-benzothiazolyl-4-(arylsulfonyl)-1-piperazineacetamides/propanamides showing significant antimicrobial and antiacetylcholinesterase activities, highlighting their potential in therapeutic applications (Rao et al., 2019).
Properties
Molecular Formula |
C26H27N3O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(4-benzoylpiperazin-1-yl)-N-(2-phenylphenyl)propanamide |
InChI |
InChI=1S/C26H27N3O2/c1-20(28-16-18-29(19-17-28)26(31)22-12-6-3-7-13-22)25(30)27-24-15-9-8-14-23(24)21-10-4-2-5-11-21/h2-15,20H,16-19H2,1H3,(H,27,30) |
InChI Key |
KQLMVEHHUCOXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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